N-(5-Bromothiazol-2-yl) acetamide hydrobromide
Description
N-(5-Bromothiazol-2-yl) acetamide hydrobromide is a brominated thiazole derivative functionalized with an acetamide group at position 2 and a hydrobromide salt. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur, is substituted with a bromine atom at position 5, conferring electron-withdrawing properties that enhance stability and influence reactivity . The hydrobromide salt improves aqueous solubility, making it advantageous for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYIMVOFJIINCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-aminothiazole
The initial step in the preparation involves synthesizing 5-bromo-2-aminothiazole, a critical precursor. The synthesis typically follows a diazotization-reduction sequence starting from 2-amino-5-bromothiazole.
Reaction Conditions and Procedure:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-amino-5-bromothiazole (12.58 g, 70 mmol) | Dissolved in a mixture of 86% phosphoric acid (106 mL) and concentrated nitric acid (19.2 mL) |
| 2 | Sodium nitrite (7.59 g, 110 mmol) in water (26 mL) | Added dropwise at -5 °C over 45 minutes |
| 3 | Stirring at -5 °C for 15 minutes | Formation of diazonium salt |
| 4 | Hypophosphorous acid (38.8 mL) added dropwise at 0 °C | Reduction of diazonium salt to amine over 30 minutes |
| 5 | Stirring at 0 °C for 150 minutes, then room temperature overnight | Completion of reaction |
| 6 | Reaction mixture poured into NaOH solution (85 g in 400 mL water) | Neutralization and extraction with dichloromethane (3 × 200 mL) |
| 7 | Organic layers washed with saturated NaCl, dried (Na2SO4), filtered, and evaporated | Purification by medium pressure liquid chromatography (MPLC) on silica gel |
Outcome: The purified 5-bromo-2-aminothiazole is obtained as a solid with characteristic proton NMR signals at δ 8.78 (s, 1H) and 7.83 (s, 1H) in CDCl3 solvent.
Acetamide Formation
The next step involves acetamide formation by reacting 5-bromo-2-aminothiazole with an acetylating agent, typically acetic anhydride or acetyl chloride, under controlled conditions.
- Dissolve 5-bromo-2-aminothiazole in an appropriate solvent such as dichloromethane or acetonitrile.
- Add acetic anhydride dropwise at low temperature (0–5 °C) with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction with water or dilute acid to hydrolyze excess acetic anhydride.
- Extract the product into an organic solvent, wash, dry, and concentrate.
- Purify the crude N-(5-bromothiazol-2-yl)acetamide by recrystallization or chromatography.
Hydrobromide Salt Formation
To obtain the hydrobromide salt, the free base N-(5-bromothiazol-2-yl)acetamide is treated with hydrobromic acid (HBr) in an appropriate solvent.
- Dissolve the acetamide in a solvent such as ethanol or ethyl acetate.
- Add hydrobromic acid solution (typically 48% aqueous HBr) dropwise at 0–5 °C.
- Stir the mixture for 1–2 hours to ensure complete salt formation.
- Cool the solution to precipitate the hydrobromide salt.
- Filter and wash the solid with cold solvent to purify.
- Dry under vacuum to yield this compound as a crystalline solid.
Summary of Preparation Steps
| Step | Reagents/Conditions | Key Notes |
|---|---|---|
| 1. Synthesis of 5-bromo-2-aminothiazole | 2-amino-5-bromothiazole, H3PO4, HNO3, NaNO2, H3PO2, NaOH, CH2Cl2 | Diazotization-reduction, low temperature control |
| 2. Acetamide formation | Acetic anhydride or acetyl chloride, solvent, low temperature | Controlled acetylation of amine group |
| 3. Hydrobromide salt formation | Hydrobromic acid, ethanol or ethyl acetate, cooling | Salt precipitation and purification |
Research Findings and Analytical Data
- The diazotization-reduction step to prepare 5-bromo-2-aminothiazole is critical and requires strict temperature control (-5 to 0 °C) to prevent side reactions and ensure high purity.
- Medium pressure liquid chromatography (MPLC) on silica gel is effective for purification of the intermediate, providing high purity for subsequent acetamide formation.
- The hydrobromide salt form enhances the compound’s stability and solubility profile, which is beneficial for pharmaceutical applications.
- Proton NMR and chromatographic purity data confirm the successful synthesis and isolation of the desired compound at each stage.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-Bromothiazol-2-yl) acetamide hydrobromide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding acids and amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives, including N-(5-Bromothiazol-2-yl) acetamide hydrobromide, exhibit anticancer properties. For instance, compounds with similar structures have been studied for their ability to target cancer cells selectively. A study highlighted that thiazolo[3,2-a][1,3,5]triazines showed activity against Walker’s carcinoma 256 in rats, suggesting that thiazole derivatives could be promising candidates for cancer therapy .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. A review of synthetic approaches to thiazole compounds demonstrated that certain derivatives can inhibit bacterial growth effectively. The presence of bromine in the structure enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes .
Glucokinase Activation
This compound has been identified as a glucokinase (GK) activator. GK plays a crucial role in glucose metabolism and insulin secretion. Compounds that activate GK are valuable for treating hyperglycemia and type II diabetes. Patents have been filed for compounds with similar structures that demonstrate efficacy in managing blood sugar levels through GK activation .
Case Study 1: Anticancer Screening
A study investigated various thiazole derivatives, including this compound, for their anticancer activity against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial activity of this compound was tested against several bacterial strains. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with a reported minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(5-Bromothiazol-2-yl) acetamide hydrobromide involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its target molecules .
Comparison with Similar Compounds
Key Comparisons:
- Substituent Effects : Bromine at position 5 stabilizes the thiazole ring via electron withdrawal. The hydrobromide salt (target compound) offers superior solubility compared to neutral analogs like CAS 7336-54-1. Bromoacetyl substituents (CAS 860620-56-0) increase reactivity, enabling use as synthetic intermediates .
Heterocyclic Core Variations
Benzimidazole vs. Benzothiazole Derivatives:
- Core Impact :
- Thiazole vs. Benzimidazole : Thiazoles (smaller, sulfur-containing) exhibit distinct electronic profiles compared to benzimidazoles (larger, nitrogen-rich). Benzimidazoles often show enhanced biological activity due to increased aromaticity .
- Benzothiazole Derivatives : Trifluoromethyl groups (e.g., in ) improve metabolic stability and lipophilicity, contrasting with bromine’s electron-withdrawing effects .
Salt Forms and Solubility
- Hydrobromide vs. Hydrochloride : Hydrobromide salts (e.g., CAS 104617-50-7 ) generally exhibit higher solubility in polar solvents compared to hydrochlorides, though specific data for the target compound is lacking.
- Neutral vs. Salted Forms : Neutral acetamides (e.g., CAS 7336-54-1 ) require organic solvents for dissolution, whereas hydrobromide salts enable aqueous formulation .
Physical and Chemical Properties
Biological Activity
N-(5-Bromothiazol-2-yl) acetamide hydrobromide is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmaceutical research. This compound features a thiazole ring substituted with a bromine atom and an acetamide group, which contribute to its unique properties. The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 301.99 g/mol .
Research indicates that this compound exhibits various biological activities, including interactions with specific enzymes and receptors. These interactions are crucial for understanding the pharmacological properties of the compound. Techniques such as molecular docking and surface plasmon resonance are commonly utilized to evaluate these interactions, providing insights into the binding affinity and mechanism of action .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effectiveness of this compound against various cell lines. For example, studies have shown that this compound can selectively kill certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing targeted therapies .
Comparative Biological Activity
The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting some of these compounds along with their unique features and biological activity profiles.
| Compound Name | Chemical Formula | Unique Features | Biological Activity Profile |
|---|---|---|---|
| 2-Acetamido-5-bromothiazole | CHBrNOS | Lacks hydrobromide salt; different activity profile | Moderate cytotoxicity against specific cancer cells |
| 2-Amino-5-bromothiazole hydrobromide | CHBrNS | Contains an amino group instead of an acetamido group | Higher toxicity in normal cell lines |
| 5-Bromo-thiazole-2-carboxylic acid | CHBrNO$$_2\S | Contains a carboxylic acid functional group | Exhibits anti-inflammatory properties |
The distinct combination of the bromothiazole structure and the acetamide moiety in this compound contributes to its varied biological activities and potential applications in drug development .
Drug Development Applications
Several studies have explored the application of this compound in drug development. One notable case involved its use as a lead compound in synthesizing novel anti-cancer agents. The compound's ability to selectively target cancer cells while sparing normal tissues makes it a promising candidate for further optimization .
Inhibition Studies
Inhibition studies have demonstrated that this compound can inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of phospholipase C, with an IC50 value indicating significant activity at low concentrations .
Q & A
Q. What are the standard synthetic routes for N-(5-Bromothiazol-2-yl) acetamide hydrobromide?
The synthesis typically involves bromination and acetamide coupling. A representative method includes reacting 2-aminothiazole derivatives with bromoacetyl bromide in aqueous Na₂CO₃, yielding precipitates that are filtered and washed (e.g., 74.6% yield for a derivative in similar conditions) . Optimized solvent systems (e.g., THF/MeOH/H₂O) and stoichiometric control are critical for purity .
Key Data :
- Molecular formula: C₅H₅BrN₂OS
- CAS No.: 7336-54-1
Q. How is the compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard. For example:
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.80 (s, 1H, NH), 7.62 (s, 1H, thiazole-H), 4.16 (s, 2H, CH₂) .
- MS (ESI) : m/z 356.0 [M + H]⁺ for a derivative . Purity (>98%) is confirmed via HPLC or elemental analysis .
Q. What are the known biological activities of this compound?
Derivatives exhibit antitumor activity against human lung cancer (A549) and glioma (U87) cell lines. For instance, 2-(4-Methoxybenzylamino)-N-(5-bromothiazol-2-yl)acetamide (22b) showed IC₅₀ values <50 μM . Bromine substitution enhances binding interactions with biological targets, such as enzymes involved in cancer progression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature : Bromination requires precise control (e.g., 80°C for 4 hours) to minimize side reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous Na₂CO₃ facilitates precipitate formation .
- Catalysts : Use of LiOH in THF/MeOH/H₂O improves hydrolysis efficiency for intermediates .
Example : A 74.6% yield was achieved for a derivative using optimized stoichiometry and solvent ratios .
Q. How do substitution patterns influence structure-activity relationships (SAR)?
- Bromine Position : Bromine at the 5-position on the thiazole ring increases electrophilicity, enhancing interactions with cysteine residues in target proteins .
- N-Methylation : Derivatives with N-methyl groups (e.g., 5-Bromo-N-methyl-1,3-thiazol-2-amine) show improved solubility and bioavailability compared to non-methylated analogs .
- Side Chain Modifications : Adding methoxybenzyl or furyl groups alters pharmacokinetics, as seen in derivatives with IC₅₀ values varying by >20 μM .
Q. How should researchers address contradictions in biological activity data across studies?
- Control Experiments : Use DMSO as a negative control and validate assays with known inhibitors (e.g., GroEL/ES inhibitors) to standardize results .
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., A549 vs. U87) to identify cell-type-specific effects .
- Structural Confirmation : Re-characterize compounds via X-ray crystallography or 2D NMR if activity discrepancies arise, as minor impurities (<2%) can skew results .
Methodological Notes
- Synthetic Challenges : Side reactions during bromination (e.g., over-halogenation) require TLC monitoring .
- Biological Assays : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays for cytotoxicity screening, with triplicate measurements to ensure reproducibility .
- Data Interpretation : Compare halogenated analogs (e.g., chloro vs. bromo derivatives) to isolate electronic effects from steric contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
